

# Application Notes and Protocols for FastDigest Green Buffer with FD1024 (FastDigest BstXI)

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## Compound of Interest

Compound Name: FD1024

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These application notes provide detailed protocols and technical guidance for the efficient use of Thermo Scientific™ FastDigest™ Green Buffer with the FastDigest BstXI restriction enzyme (**FD1024**). The FastDigest system offers a significant advancement in rapid DNA digestion, with all FastDigest enzymes being 100% active in the universal FastDigest and FastDigest Green buffers, enabling DNA digestion in as little as 5-15 minutes.[1][2] This eliminates the need for sequential digestions and buffer changes when performing double or multiple digests.[1][3][4]

The FastDigest Green Buffer is a 10X proprietary buffer that includes a density reagent and two tracking dyes (blue and yellow), allowing for direct loading of the reaction mixture onto an agarose gel.[3][5] This feature streamlines the workflow by removing the need for a separate gel loading dye.[4] The blue dye migrates with 3-5 kb DNA fragments in a 1% agarose gel, while the yellow dye migrates faster than 10 bp DNA fragments.[3][5]

## Key Features:

- **Rapid Digestion:** Complete digestion of various DNA substrates in 5-15 minutes.[1]
- **Universal Buffer System:** 100% activity of all FastDigest enzymes in a single buffer.[1][3]
- **Direct Gel Loading:** FastDigest Green Buffer contains density reagents and tracking dyes for immediate electrophoresis.[3][5]

- **Downstream Compatibility:** The reaction mixture is compatible with downstream applications such as ligation, blunting, and dephosphorylation without the need for intermediate purification steps.[\[1\]](#)[\[4\]](#)

## Quantitative Data Summary

The following tables provide a summary of the recommended reaction setups and digestion times for various DNA templates using FastDigest BstXI (**FD1024**) with FastDigest Green Buffer.

Table 1: Recommended Reaction Setup for DNA Digestion[\[6\]](#)

Component	Plasmid DNA (up to 1 µg)	PCR Product (~0.2 µg)	Genomic DNA (up to 5 µg)
Nuclease-free Water	15 µL	17 µL	30 µL
10X FastDigest Green Buffer	2 µL	2 µL	5 µL
DNA	2 µL	10 µL	10 µL
FastDigest BstXI (FD1024)	1 µL	1 µL	5 µL
Total Volume	20 µL	30 µL	50 µL

Table 2: Incubation and Inactivation Conditions[\[1\]](#)

Parameter	Condition
Incubation Temperature	37°C
Incubation Time	5 minutes
Thermal Inactivation	80°C for 5 minutes

## Experimental Protocols

### Protocol 1: Single Digestion of Plasmid DNA

This protocol describes the digestion of 1 µg of plasmid DNA using FastDigest BstXI (**FD1024**) and FastDigest Green Buffer.

Materials:

- FastDigest BstXI (**FD1024**)
- 10X FastDigest Green Buffer
- Plasmid DNA (1 µg)
- Nuclease-free water
- Microcentrifuge tubes
- Heat block or water bath set to 37°C and 80°C

Procedure:

- Thaw the 10X FastDigest Green Buffer, plasmid DNA, and nuclease-free water. Keep the FastDigest BstXI enzyme on ice.
- In a sterile microcentrifuge tube, combine the following components in the order listed:
  - 15 µL of nuclease-free water
  - 2 µL of 10X FastDigest Green Buffer
  - 2 µL of plasmid DNA (up to 1 µg)
  - 1 µL of FastDigest BstXI (**FD1024**)
- Mix the reaction gently by pipetting up and down and then spin down the contents briefly in a microcentrifuge.[\[1\]](#)
- Incubate the reaction at 37°C for 5 minutes in a heat block or water bath.[\[1\]](#)
- (Optional) Inactivate the enzyme by heating the reaction at 80°C for 5 minutes.[\[1\]](#)

- The reaction is now ready for gel electrophoresis. Load an aliquot of the reaction mixture directly onto an agarose gel.[\[1\]](#)

## Protocol 2: Double Digestion of DNA

This protocol outlines the simultaneous digestion of DNA with FastDigest BstXI and another FastDigest restriction enzyme.

Materials:

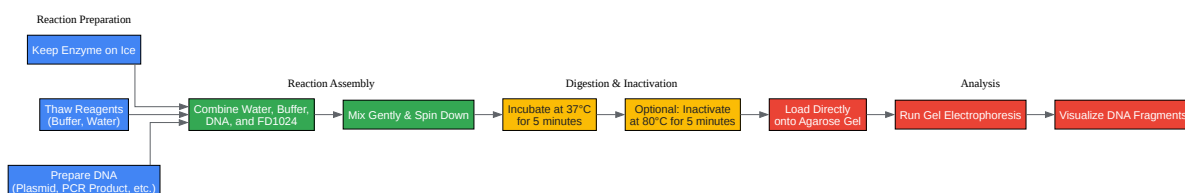
- FastDigest BstXI (**FD1024**)
- Second FastDigest restriction enzyme
- 10X FastDigest Green Buffer
- DNA substrate
- Nuclease-free water
- Microcentrifuge tubes
- Heat block or water bath

Procedure:

- Thaw the 10X FastDigest Green Buffer, DNA, and nuclease-free water. Keep the FastDigest enzymes on ice.
- Set up the reaction by adding the following components to a microcentrifuge tube:
  - Nuclease-free water (adjust volume to reach the final reaction volume)
  - 2 µL of 10X FastDigest Green Buffer
  - DNA (up to 1 µg)
  - 1 µL of FastDigest BstXI (**FD1024**)

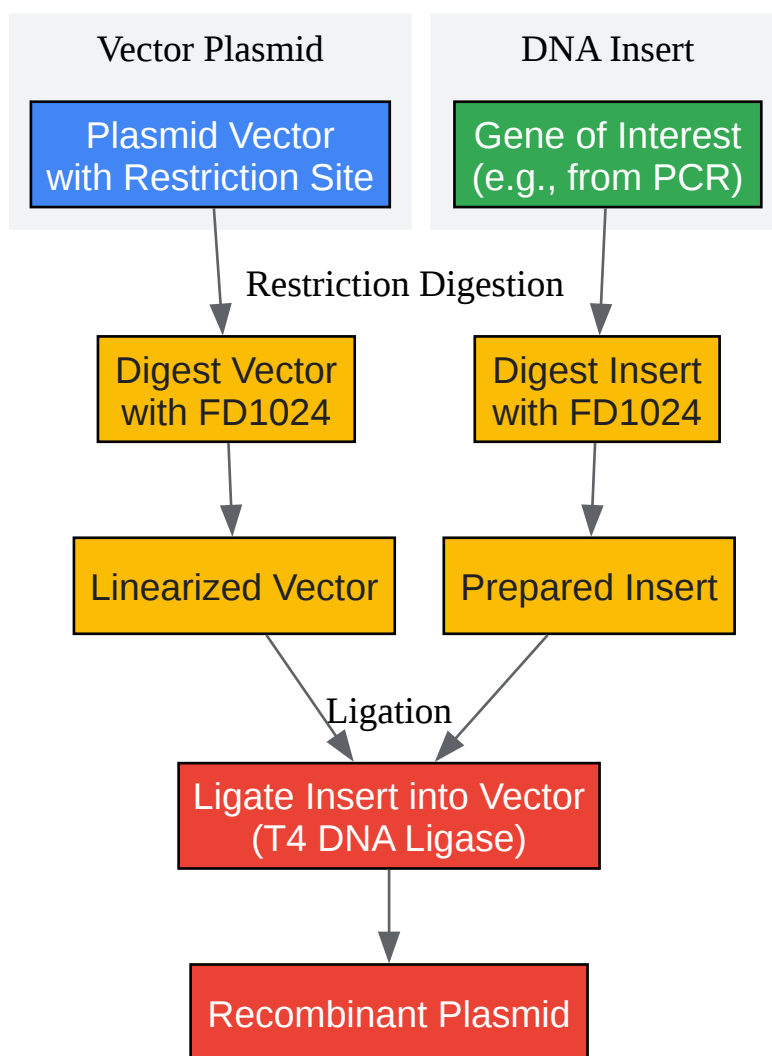
- 1  $\mu$ L of the second FastDigest enzyme
- Note: The combined volume of enzymes should not exceed 1/10th of the total reaction volume.<sup>[1]</sup>
- Mix gently and spin down.
- Incubate at 37°C for 5-15 minutes. Refer to the recommended incubation time for the specific enzymes and DNA substrate.
- (Optional) Perform thermal inactivation according to the recommendations for the enzymes used.
- Load the reaction mixture directly onto an agarose gel for analysis.

## Visualizations



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Caption: Experimental workflow for restriction digestion using FastDigest BstXI (**FD1024**).



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Caption: Principle of creating recombinant DNA using restriction enzyme digestion.

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